molecular formula C15H23NO3 B2778681 (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol CAS No. 926308-23-8

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol

Cat. No. B2778681
CAS RN: 926308-23-8
M. Wt: 265.353
InChI Key: WIXVUEQGJZPUQE-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The compound “(2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane” has a purity of >98.0% (GC), a molecular formula of C15H21NO3, a molecular weight of 263.34, and appears as a white to almost white powder or crystal. It has a melting point of 125.0 to 129.0 °C and is soluble in methanol .

Scientific Research Applications

Chiral Synthesis Intermediates

This compound serves as a chiral intermediate in the synthesis of complex organic molecules. Its stereochemistry is crucial for the production of enantiomerically pure pharmaceuticals. The tert-butyl group provides steric hindrance, which is beneficial in stereoselective reactions .

Protease Inhibitors

Due to its carbamate group, this compound can act as a protease inhibitor. It can be used in the study of protease function and structure, as well as in the development of new therapeutic agents targeting proteolytic enzymes involved in diseases .

Material Science

In material science, the compound’s unique structure could be utilized in the creation of novel polymers with specific mechanical properties. Its bulky tert-butyl group might influence polymer chain spacing and crystallinity .

Catalysis

The compound could be used as a ligand in catalytic systems due to its potential to form stable complexes with metals. This can lead to advancements in asymmetric catalysis, which is pivotal in producing optically active substances .

Bioconjugation

For bioconjugation applications, the compound’s reactive carbamate group allows for the attachment of biomolecules, which is essential in developing targeted drug delivery systems and diagnostic tools .

Neuroscience Research

As a carbamate derivative, this compound may have applications in neuroscience research, particularly in the study of neurotransmitter regulation and enzyme inhibition within the nervous system .

Environmental Chemistry

This compound could be explored for its potential use in environmental chemistry, such as in the design of sensors for detecting phenolic compounds, given its phenyl group’s reactivity .

Analytical Chemistry

In analytical chemistry, it could be used as a standard or reference compound in chromatographic analysis due to its distinct chemical structure, aiding in the identification and quantification of similar compounds .

Safety And Hazards

The compound “(2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane” is classified as very toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding release to the environment and proper disposal of contents/container .

properties

IUPAC Name

tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXVUEQGJZPUQE-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol

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